molecular formula C7H11Cl3N2O B8135713 (R)-2-Amino-2-(4-chloropyridin-2-yl)ethanol dihydrochloride

(R)-2-Amino-2-(4-chloropyridin-2-yl)ethanol dihydrochloride

Cat. No.: B8135713
M. Wt: 245.5 g/mol
InChI Key: KRVZBMSYEFYFML-ILKKLZGPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-2-Amino-2-(4-chloropyridin-2-yl)ethanol dihydrochloride is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of an amino group, a hydroxyl group, and a chlorine atom attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Amino-2-(4-chloropyridin-2-yl)ethanol dihydrochloride typically involves the reaction of 4-chloropyridine-2-carbaldehyde with ®-2-aminoethanol under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as triethylamine, to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of ®-2-Amino-2-(4-chloropyridin-2-yl)ethanol dihydrochloride may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yield and purity by adjusting parameters such as temperature, pressure, and reaction time .

Chemical Reactions Analysis

Types of Reactions

®-2-Amino-2-(4-chloropyridin-2-yl)ethanol dihydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, reduction may produce an amine or alcohol, and substitution may result in various substituted pyridine derivatives .

Mechanism of Action

The mechanism of action of ®-2-Amino-2-(4-chloropyridin-2-yl)ethanol dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to ®-2-Amino-2-(4-chloropyridin-2-yl)ethanol dihydrochloride include:

  • 2-Amino-2-(4-chloropyridin-2-yl)ethanol
  • 2-Amino-2-(4-bromopyridin-2-yl)ethanol
  • 2-Amino-2-(4-fluoropyridin-2-yl)ethanol

Uniqueness

What sets ®-2-Amino-2-(4-chloropyridin-2-yl)ethanol dihydrochloride apart from these similar compounds is its specific stereochemistry and the presence of the dihydrochloride salt form

Properties

IUPAC Name

(2R)-2-amino-2-(4-chloropyridin-2-yl)ethanol;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2O.2ClH/c8-5-1-2-10-7(3-5)6(9)4-11;;/h1-3,6,11H,4,9H2;2*1H/t6-;;/m0../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRVZBMSYEFYFML-ILKKLZGPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1Cl)C(CO)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN=C(C=C1Cl)[C@H](CO)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11Cl3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.